2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide
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Overview
Description
The compound is also known as (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-thiazolidin-4-one . It has a molecular formula of C11H9NO2S2 and a molecular weight of 251.32500 .
Molecular Structure Analysis
The compound contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .Physical and Chemical Properties Analysis
The compound has a density of 1.42g/cm3 and a boiling point of 398.7ºC at 760 mmHg . The flash point is 194.9ºC . Other physical and chemical properties like melting point and solubility are not specified in the available resources.Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives, including compounds structurally related to 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide, possess significant antimicrobial properties. These compounds have been synthesized and evaluated for their potential as antimicrobial agents against a variety of bacterial and fungal strains. For instance, studies have revealed that certain thiazolidinone and thiophene derivatives exhibit promising antimicrobial activities, highlighting their potential in combating microbial infections (Gouda, Berghot, Shoeib, & Khalil, 2010).
Anticancer Activity
The exploration of thiazolidinone derivatives extends into anticancer research, where their efficacy against various cancer cell lines is examined. These compounds have been shown to possess anticancer activity through different mechanisms, such as inhibition of specific enzymes involved in cancer cell proliferation. For example, the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have shown promising results in attenuating the growth of certain cancer cells, indicating the therapeutic potential of these derivatives in cancer treatment (Shukla et al., 2012).
Enzymatic Inhibition
Beyond antimicrobial and anticancer activities, thiazolidinone derivatives have been investigated for their ability to inhibit specific enzymes, which is crucial for developing therapeutic agents for various diseases. These compounds have demonstrated potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in the treatment of conditions like Alzheimer's disease. The synthesis and characterization of these compounds, along with their biological screening, provide valuable insights into their potential therapeutic applications (Rehman et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-24-15-9-7-13(8-10-15)11-16-18(23)21(19(25)26-16)12-17(22)20-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRASSICSUVZHI-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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